methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6,8,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZALAMPWNSIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Privileged Scaffold: A Comprehensive Guide to the Synthetic Pathways of 1H,8aH-Imidazo[1,2-a]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2][3][4] Its versatile structure allows for a wide range of therapeutic applications, from anxiolytics like alpidem and zolpidem to treatments for insomnia, peptic ulcers, and even cancer.[1][2][3][5] This guide provides a deep dive into the primary synthetic strategies for constructing this crucial heterocyclic system, offering both mechanistic insights and practical, field-proven protocols for the modern chemist.
Section 1: The Classical Approach: Condensation Reactions
The most traditional and straightforward route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones.[4][6] This method, while established, has been refined over the years to improve yields and expand substrate scope.
Mechanism of Action: A Stepwise Annulation
The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[7]
Caption: Classical condensation pathway for imidazo[1,2-a]pyridine synthesis.
Modern Variations: Enhancing Efficiency
Recent advancements have focused on greener and more efficient protocols. Microwave-assisted synthesis, for instance, significantly reduces reaction times and often improves yields.[6][8][9][10][11][12] Catalyst-free and solvent-free conditions have also been developed, minimizing the environmental impact of this synthetic route.[4]
| Reaction Conditions | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | DMF | 12 h | 75-85 | [13] |
| Microwave Irradiation | None | Water-IPA | 5-8 min | 85-95 | [6] |
| Ultrasound-assisted | KI/TBHP | Water | 2 h | 70-88 | [14] |
Section 2: The Power of Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a one-pot fashion.[15][16]
The Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[15][17][18][19] This reaction is highly versatile and allows for the introduction of diverse substituents at the 2 and 3-positions of the imidazo[1,2-a]pyridine core.
The GBB reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an imine from the 2-aminopyridine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by an intramolecular cyclization and tautomerization to afford the final product.[16]
Caption: Workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.
This protocol describes a microwave-assisted synthesis of imidazo[1,2-a]pyridine-furan hybrids.[8]
-
Reactant Preparation: In a sealed microwave glass vial, dissolve 5-methylfuran-2-carbaldehyde (1 mmol), the desired 2-aminoazine (1 mmol), and the corresponding isocyanide (1 mmol) in polyethylene glycol 400 (PEG 400).
-
Catalyst Addition: Add acetic acid (20 mol%) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor with stirring at 75°C for 10 minutes.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Ugi Reaction
The Ugi reaction is another powerful MCR that can be employed for the synthesis of imidazo[1,2-a]pyridine derivatives.[20][21][22] A notable application is the tandem GBB-Ugi reaction, which allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold.[20][21]
Section 3: Metal-Catalyzed Syntheses
Transition metal catalysis offers a diverse and efficient toolbox for the synthesis of imidazo[1,2-a]pyridines, often under mild reaction conditions and with high functional group tolerance.[23]
Copper-Catalyzed Reactions
Copper catalysts are widely used in the synthesis of imidazo[1,2-a]pyridines.[14] One-pot procedures involving the copper-catalyzed reaction of 2-aminopyridines with aldehydes and terminal alkynes have been developed.[4] Copper iodide (CuI) is a commonly used catalyst for these transformations.[23]
| Reactants | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| 2-Aminopyridine, Acetophenone | CuI | Air | Toluene | 70-90 | [14] |
| 2-Aminopyridine, Nitroolefin | Copper | Air | Toluene | 65-85 | [14] |
Palladium-Catalyzed Reactions
Palladium catalysts can be used to synthesize 3-vinylimidazo[1,2-a]pyridines.[23] These reactions are proposed to proceed through a palladium-carbene intermediate followed by a 1,2-hydride shift.[23]
Gold-Catalyzed Reactions
Gold catalysts, such as PicAuCl2, can mediate the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes.[24] This atom-economical approach proceeds under mild conditions and tolerates a variety of functional groups.[24]
Section 4: Emerging Synthetic Strategies
The field of organic synthesis is constantly evolving, leading to the development of novel and innovative methods for constructing the imidazo[1,2-a]pyridine scaffold.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a green and sustainable approach.[5] A metal-free method utilizing Eosin-Y as a photocatalyst allows for the synthesis of imidazopyridines from ethylarenes, 2-aminopyridines, and N-bromosuccinimide (NBS) under visible light.[5]
Iodine-Catalyzed Reactions
Molecular iodine has been employed as an environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[13][25] Ultrasound-assisted, iodine-catalyzed three-component coupling of 2-aminopyridines, acetophenones, and dimedone in water provides an efficient and green route to these scaffolds.[25]
Conclusion
The synthesis of the 1H,8aH-imidazo[1,2-a]pyridine core has a rich history and continues to be an active area of research. From classical condensation reactions to modern multi-component and metal-catalyzed methodologies, chemists now have a diverse array of tools at their disposal to construct this privileged scaffold. The ongoing development of greener and more efficient synthetic pathways, such as those utilizing microwave irradiation and photocatalysis, will undoubtedly continue to expand the accessibility and application of these vital compounds in drug discovery and materials science.
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. Available at: [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22655–22671. Available at: [Link]
-
Reddy, R. P., et al. (2014). Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. The Journal of Organic Chemistry, 79(22), 11209–11214. Available at: [Link]
-
Oon, C. H., et al. (2015). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Scientific Reports, 5, 17352. Available at: [Link]
-
Martinez-Ariza, G., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(11), 3169. Available at: [Link]
-
Unknown. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. Available at: [Link]
-
Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(11), 668–675. Available at: [Link]
-
de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. Available at: [Link]
-
Mahaur, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances, 15, 33281-33289. Available at: [Link]
-
Manvar, P., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 37-50. Available at: [Link]
-
Di Mauro, G., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 28(14), 5485. Available at: [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]
-
Chung, N. T., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. Available at: [Link]
-
Guk, S. A., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2818–2826. Available at: [Link]
-
Zarate-Hernández, C., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. Available at: [Link]
-
Chung, N. T., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. Available at: [Link]
-
Guk, S. A., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2818–2826. Available at: [Link]
-
Unknown. (n.d.). Pyridines and Imidazopyridines with Medicinal Significance. Bentham Science Publishers. Available at: [Link]
-
Unknown. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 58, 01002. Available at: [Link]
-
Glavač, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35235. Available at: [Link]
-
Bautista-Hernández, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6610. Available at: [Link]
-
Wang, W., et al. (2020). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 16, 269–276. Available at: [Link]
-
Unknown. (2025). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. Available at: [Link]
-
Unknown. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. Available at: [Link]
-
Khanye, S. D., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(13), 7752–7764. Available at: [Link]
-
Unknown. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
Unknown. (2025). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science Publishers. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Guide: Therapeutic Applications of Imidazo[1,2-a]pyridine Esters
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine core of ATP and interact with diverse biological targets. While amide derivatives (e.g., Zolpidem) are historically dominant in CNS therapeutics, imidazo[1,2-a]pyridine esters have emerged as critical pharmacophores in oncology and infectious disease.
This guide analyzes the therapeutic utility of the ester-functionalized scaffold, specifically focusing on its role as a kinase inhibitor, tubulin modulator, and anti-mycobacterial agent. It provides validated synthetic protocols, structure-activity relationship (SAR) data, and experimental workflows for drug development professionals.
Structural Significance & Pharmacophore Analysis[1][2]
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle containing a bridgehead nitrogen. The introduction of an ester functionality (–COOR), typically at the C-3 position, fundamentally alters the molecule's electronic and binding properties.
The Role of the Ester Moiety
In therapeutic contexts, the ester group at C-3 serves three distinct mechanistic functions:
-
Hydrogen Bond Acceptor: The carbonyl oxygen acts as a critical acceptor in the ATP-binding pockets of kinases (e.g., PI3K, CDK).
-
Prodrug Capability: Esters enhance lipophilicity (LogP), facilitating membrane permeability before intracellular hydrolysis to the active carboxylic acid.
-
Steric Gatekeeper: Bulky ester groups (e.g., tert-butyl or substituted ethyl) can induce conformational locks that improve selectivity for specific protein isoforms.
Scaffold Numbering & SAR Map
The biological activity is strictly governed by substitution patterns at C-2, C-3 (ester), C-6, and C-8.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific positions on the imidazo[1,2-a]pyridine scaffold.
Therapeutic Verticals
Oncology: Kinase Inhibition & Tubulin Polymerization
Imidazo[1,2-a]pyridine esters have demonstrated potent cytotoxicity against breast (MCF-7, HCC1937) and lung (A549) cancer lines.
-
Mechanism of Action:
-
PI3K/Akt/mTOR Pathway: C-3 esters inhibit the phosphorylation of Akt, downstream of PI3K. This induces cell cycle arrest at the G0/G1 phase.[1]
-
Tubulin Inhibition: Derivatives with a 2-phenyl substituent and a C-3 ester moiety bind to the colchicine site of tubulin, disrupting microtubule assembly and leading to apoptosis.
-
Caspase Activation: Treatment triggers the extrinsic apoptotic pathway, evidenced by cleaved PARP and elevated Caspase-3/7 levels.
-
Infectious Disease: Anti-Tuberculosis Agents
The ester derivatives are potent inhibitors of Mycobacterium tuberculosis (Mtb), including Multi-Drug Resistant (MDR) strains.[2]
-
Target: The QcrB subunit of the cytochrome bcc oxidase complex and ATP synthase.[2]
-
Key Finding: The ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate exhibits MIC values <1 μM against replicating Mtb.[3] The ester is crucial here; hydrolysis to the acid often results in a loss of permeability across the mycobacterial cell wall.
Synthetic Methodologies
To access these libraries, two primary protocols are recommended based on yield and functional group tolerance.
Protocol A: Condensation (Hantzsch-type)
This is the industry-standard method for generating C-3 esters.
Reaction: 2-Aminopyridine +
Step-by-Step Protocol:
-
Reagents: Dissolve substituted 2-aminopyridine (1.0 equiv) in anhydrous ethanol or DMF.
-
Addition: Add ethyl 2-chloroacetoacetate or ethyl bromopyruvate (1.1 equiv) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, neutralize with saturated NaHCO₃, and extract with DCM.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Protocol B: One-Pot Oxidative Coupling (Green Chemistry)
Useful for introducing diverse esters without pre-functionalized halo-reagents.
Reaction: 2-Aminopyridine + Acetophenone + Alcohol (Solvent/Reactant) + Catalyst (CuI/Iodine).
Figure 2: Synthetic workflow for the Hantzsch-type condensation to yield the target ester scaffold.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes the biological impact of specific substituents based on aggregated data from recent anticancer and antimicrobial studies.
| Position | Substituent | Effect on Biological Activity | Therapeutic Context |
| C-3 | Ethyl Ester (–COOEt) | Optimal. Balances lipophilicity and binding affinity. | Anti-TB / Anticancer |
| C-3 | Carboxylic Acid (–COOH) | Reduced. Poor membrane permeability; often inactive in whole-cell assays. | General |
| C-2 | Phenyl / 4-F-Phenyl | High. Enhances hydrophobic pocket occupation. | Tubulin Inhibition |
| C-2 | Methyl | Moderate. Good for steric fit in smaller pockets (e.g., GABA). | CNS |
| C-6 | Chlorine / Bromine | High. Blocks metabolic oxidation; increases half-life ( | All |
| C-6 | Nitro (–NO₂) | Variable. Increases potency but raises toxicity concerns. | Antimicrobial |
Experimental Validation Workflows
To validate the therapeutic potential of synthesized esters, the following assays are mandatory.
In Vitro Cytotoxicity (MTT Assay)
-
Purpose: Determine IC₅₀ against cancer cell lines (e.g., MCF-7).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates; incubate 24h. -
Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 μM).
-
Incubate for 48h.
-
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO and read absorbance at 570 nm.
-
Control: Doxorubicin (positive), 0.1% DMSO (negative).
-
Tubulin Polymerization Assay
-
Purpose: Confirm mechanism of action for anticancer derivatives.
-
Protocol:
-
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Incubate tubulin with test compound (5 μM) at 37°C.
-
Measure fluorescence enhancement (Ex: 360 nm, Em: 420 nm) over 60 minutes.
-
Result: Effective inhibitors will show a flattened growth curve compared to the Paclitaxel (stabilizer) or Vinblastine (destabilizer) controls.
-
References
-
Anticancer Mechanisms & PI3K/Akt Inhibition [4]
-
Antimicrobial & Antituberculosis Activity
-
Synthetic Protocols (One-Pot & Green Chemistry)
- Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines
- Source: Journal of Chemical Sciences
-
URL:[Link]
-
General SAR and Biological Overview
-
Covalent Anticancer Agents (KRAS Targeting)
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 7. asianpubs.org [asianpubs.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Tautomerism in 1H,8aH-imidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to Tautomerism in Imidazo[1,2-a]pyridine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The biological activity, physicochemical properties, and metabolic stability of these derivatives are profoundly influenced by their molecular structure. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, represents a critical and often overlooked structural variable. This guide provides a detailed exploration of tautomerism in imidazo[1,2-a]pyridine derivatives, with a particular focus on the 1H,8aH-imidazo[1,2-a]pyridine system and its more common aromatic counterpart. We will dissect the primary forms of tautomerism, the analytical techniques for their characterization, and the profound implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking a deeper understanding of this fundamental chemical phenomenon.
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Imidazo[1,2-a]pyridines are bicyclic nitrogen-containing heterocycles that have garnered immense interest due to their wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem underscore the therapeutic success of this chemical class.[1] The synthetic accessibility of this scaffold, particularly through versatile methods like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, allows for the rapid generation of diverse molecular libraries for screening.[1][4][5] This synthetic versatility, combined with its favorable pharmacological profile, establishes the imidazo[1,2-a]pyridine core as a truly privileged structure in the pursuit of novel therapeutics.[1]
Fundamentals of Tautomerism in Heterocyclic Systems
Tautomerism is a specific form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[6] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[7][8] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms and can, in principle, be isolated.[6][8] The equilibrium between tautomers is sensitive to various factors, including solvent polarity, temperature, and pH.[9] In drug development, different tautomers can exhibit vastly different binding affinities for a biological target, as well as distinct absorption, distribution, metabolism, and excretion (ADME) profiles.[10] Therefore, understanding and controlling tautomeric equilibria is paramount. The most common forms relevant to imidazo[1,2-a]pyridine derivatives are keto-enol and imine-enamine tautomerism.[10][11]
Principal Tautomeric Equilibria in Imidazo[1,2-a]pyridine Derivatives
While the fully aromatic imidazo[1,2-a]pyridine system is generally stable, specific substitutions or partial saturation of the ring system can introduce dynamic tautomeric equilibria.
Imine-Enamine Tautomerism
This is arguably the most significant form of tautomerism in this class, particularly for 3-amino-imidazo[1,2-a]pyridine derivatives, which are common products of GBB reactions.[4] The exocyclic amino group can exist in equilibrium with its enamine tautomer.
The imine form is generally favored; however, the enamine tautomer, though present in low concentration, can be crucial for reactivity.[12] The structural difference between a true enamine (derived from a secondary amine) and an enamine tautomer (from a primary amine) can lead to different chemo- and regioselectivity in reactions.[11][13]
Keto-Enol Tautomerism
Keto-enol tautomerism becomes relevant when the imidazo[1,2-a]pyridine scaffold is substituted with a hydroxyl group or a side chain containing a carbonyl group alpha to a proton.[8][14] For instance, an 8-hydroxyimidazo[1,2-a]pyridine derivative can exist in equilibrium with its keto tautomer, 1H-imidazo[1,2-a]pyridin-8(5H)-one.
In this case, the enol form is heavily favored due to the stability conferred by the aromatic system. However, the keto tautomer can be stabilized by factors such as intramolecular hydrogen bonding or specific solvent interactions, shifting the equilibrium.[8][9]
Tautomerism in Dihydro-imidazo[1,2-a]pyridine Systems
The 1H,8aH-imidazo[1,2-a]pyridine core, being partially saturated, presents a more complex tautomeric landscape. The loss of aromaticity in the pyridine ring means that the energy difference between potential tautomers is smaller, and equilibria are more dynamic. For example, a carbonyl at C-5 in a reduced system could readily equilibrate between multiple enol forms, significantly impacting its chemical behavior and biological interactions.
Elucidating Tautomeric Forms: A Multi-faceted Approach
A combination of spectroscopic and computational methods is essential to unambiguously characterize the tautomeric species present in a sample.
Protocol: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomerism in solution.
Objective: To identify the dominant tautomer and estimate the equilibrium ratio in a given solvent.
Methodology:
-
Sample Preparation: Dissolve the imidazo[1,2-a]pyridine derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Use a concentration of ~5-10 mg/mL.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to:
-
Chemical Shifts: The proton chemical shifts in the pyridine and imidazole rings are highly sensitive to the electronic structure. Aromatic protons typically appear between δ 6.5-9.5 ppm.[3][4] The loss of aromaticity in a keto or enamine tautomer will cause significant upfield shifts.
-
Exchangeable Protons: Look for broad signals corresponding to N-H or O-H protons. Their integration can help quantify the tautomer ratio.
-
Signal Multiplicity: Changes in hybridization (sp² to sp³) will alter coupling patterns.
-
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Key indicators include:
-
The presence of a C=O signal (δ 160-220 ppm) for a keto tautomer.
-
Shifts in the carbon signals of the heterocyclic core, reflecting changes in electron density.[15]
-
-
Solvent Titration: Repeat the ¹H NMR acquisition in solvents of different polarity (e.g., from CDCl₃ to DMSO-d₆ to D₂O). A shift in the ratio of signal sets corresponding to different species indicates a solvent-dependent tautomeric equilibrium.[9][14]
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the equilibrium constant (K_eq) with temperature can be observed, providing thermodynamic data about the process.
| Tautomer Feature | Expected ¹H NMR Signal (ppm) | Expected ¹³C NMR Signal (ppm) |
| Imine (Aromatic) | Aromatic C-H: 7.0 - 8.5 | Aromatic C: 110 - 150 |
| Exocyclic N-H₂: 5.0 - 7.0 (broad) | C=N (imidazole): ~145 | |
| Enamine | Olefinic C-H: 5.5 - 6.5 | Olefinic C: 100 - 120 |
| N-H: 8.0 - 10.0 (broad) | sp³ C: 40 - 60 | |
| Enol (Aromatic) | Aromatic C-H: 6.5 - 8.5 | Aromatic C: 110 - 150 |
| O-H: 9.0 - 12.0 (broad) | C-OH: 150 - 160 | |
| Keto | Aliphatic C-H: 2.5 - 4.5 | C=O: 180 - 200 |
| N-H: 7.0 - 9.0 (broad) | sp³ C: 30 - 50 |
Table 1: Generalized NMR chemical shifts for distinguishing tautomeric forms of imidazo[1,2-a]pyridine derivatives. Actual values are highly dependent on substitution and solvent.
Protocol: Solid-State Confirmation via X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the tautomer that crystallizes from solution.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting electron density map will definitively show the positions of all atoms (including hydrogens if the data quality is high), confirming which tautomer is present in the solid state.[16][17]
-
Causality: The crystalline form represents the lowest energy state under the conditions of crystallization. While this provides definitive proof of one tautomer's existence, it does not necessarily reflect the equilibrium in solution, where solvation energies play a major role.
Protocol: Computational Modeling with Density Functional Theory (DFT)
Objective: To calculate the relative thermodynamic stabilities of all possible tautomers and to predict spectroscopic properties that can be compared with experimental data.
Methodology:
-
Structure Generation: Build 3D models of all plausible tautomers in silico.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G++(d,p)).[15][18] This calculation finds the lowest energy conformation for each isomer in the gas phase.
-
Solvation Modeling: To better mimic experimental conditions, incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to calculate the energies in different solvents.[9]
-
Energy Calculation: Compute the single-point electronic energy for each optimized structure. The tautomer with the lowest energy is predicted to be the most stable. The energy difference (ΔE) can be used to predict the equilibrium constant.
-
Spectra Prediction (Optional): Use the optimized geometries to calculate theoretical NMR chemical shifts or IR frequencies. Comparing these predicted values with experimental data provides strong evidence for the structural assignment.[19]
Implications for Drug Design and Development
The specific tautomer present at the active site of a biological target dictates the crucial hydrogen bond donor/acceptor pattern and the overall shape complementarity.
-
Pharmacodynamics: An imine tautomer may act as a hydrogen bond acceptor at the imine nitrogen, while its enamine tautomer can act as a hydrogen bond donor at the N-H group. This switch can turn a potential drug from an antagonist to an agonist, or render it completely inactive.
-
Pharmacokinetics: Tautomers exhibit different physicochemical properties. For example, a more polar keto tautomer may have better aqueous solubility but lower membrane permeability compared to its less polar enol counterpart. These differences directly impact a drug's ADME profile.[10]
-
Intellectual Property: Different tautomers of a parent molecule can be considered distinct chemical entities, which has significant implications for patent claims and drug exclusivity.
Conclusion and Future Perspectives
Tautomerism in imidazo[1,2-a]pyridine derivatives is a critical, dynamic feature that significantly influences their chemical, physical, and biological properties. A comprehensive understanding of the potential tautomeric equilibria is not merely an academic exercise but a fundamental requirement for rational drug design. The integrated use of high-resolution NMR spectroscopy, X-ray crystallography, and DFT calculations provides a robust platform for the complete characterization of these systems. As synthetic methodologies continue to deliver novel derivatives, the careful and systematic study of their tautomeric behavior will remain a key factor in translating these promising scaffolds into next-generation therapeutics.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (Source: Google Search)
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. (RSC Publishing)
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (PMC)
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (ACS Omega)
- (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...).
- Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Deriv
- 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
- spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. (Benchchem)
- Synthesis of imidazo[1,2-a]pyridines. (Organic Chemistry Portal)
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (PMC)
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. (ChemicalBook)
- (PDF) Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (PMC)
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (PMC)
- Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (PubMed)
- Keto-enol tautomerism in the development of new drugs. (Frontiers)
- Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives.
- How about Tautomers? (WuXi Biology)
- (PDF) Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents...
- Differentiation between enamines and tautomerizable imines in the oxid
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (PMC)
- Organic / Imine-Enamine Tautomeriz
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (NIH)
- Keto-Enol Tautomerism : Key Points. (Master Organic Chemistry)
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (Organic & Biomolecular Chemistry - RSC Publishing)
- Differentiation between Enamines and Tautomerizable Imines. (SYNFORM - Thieme Chemistry)
- 22.1: Keto-Enol Tautomerism. (Chemistry LibreTexts)
- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (MDPI)
- Keto-enol tautomerism of 1,2-diaziridine-3-one (3).
- Imines and Enamines: Prepar
- imine & enamine tautomers. (YouTube)
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 11. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 12. youtube.com [youtube.com]
- 13. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Methyl Imidazo[1,2-a]pyridine-2-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of methyl imidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, appearing in numerous therapeutic agents.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting strategies and mechanistic insights, empowering you to diagnose and resolve common issues that lead to low reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the first things I should check?
A: Consistently low yields are often traced back to foundational issues before delving into complex optimization. Here is a checklist for your initial investigation:
-
Purity of Starting Materials: The primary starting materials are typically a 2-aminopyridine and a methyl 3-halo-2-oxopropanoate (e.g., methyl bromopyruvate). Ensure the 2-aminopyridine is free from significant impurities. The pyruvate derivative can degrade over time; verify its purity by ¹H NMR before use. Impurities can act as catalyst poisons or introduce competing side reactions.[3]
-
Solvent Quality: This reaction, a variation of the Tschitschibabin reaction, involves a condensation step.[4] The presence of water in your solvent can interfere with the reaction equilibrium. While some modern methods use water as a solvent[5][6], classical condensations often benefit from anhydrous solvents like ethanol, methanol, or THF to prevent unwanted hydrolysis of intermediates or the final ester product.[7][8]
-
Reaction Monitoring: Are you certain the reaction has reached completion? Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC).[3][7] If the starting material spots persist even after extended reaction times, it points to an issue with reactivity (e.g., insufficient temperature) rather than product loss during workup.
Q2: My TLC shows a complex mixture of products. What are the most probable side reactions?
A: The formation of multiple byproducts is a common challenge. The most likely culprits are:
-
Dimerization: 2-aminopyridine can potentially react with itself or other intermediates under certain conditions.[3]
-
Uncyclized Intermediate: The initial SN2 reaction between 2-aminopyridine and methyl bromopyruvate forms an N-alkylated pyridinium salt. If the subsequent intramolecular cyclization and dehydration fail to proceed to completion, this intermediate may remain in your crude product.
-
Pyridine N-Oxide Formation: While less common in this specific synthesis unless external oxidants are present, the pyridine nitrogen is susceptible to oxidation.[9]
-
Ester Hydrolysis: If your reaction or workup conditions are too acidic or basic, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, complicating purification.
Q3: How critical are the base and temperature for this synthesis?
A: They are two of the most critical parameters.
-
Base: The reaction generates one equivalent of acid (HBr or HCl). This will protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid. A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often sufficient and a significant improvement over early uncatalyzed methods.[4] Stronger bases may promote unwanted side reactions.
-
Temperature: Sufficient thermal energy is required to overcome the activation energy for both the initial SN2 reaction and the subsequent intramolecular cyclization/dehydration.[9] Refluxing in a suitable solvent is a common and effective strategy.[7] If yields are low at a certain temperature, a modest increase can often lead to significant improvement, provided the product is thermally stable.
Section 2: In-Depth Troubleshooting and Optimization
Guide 1: Optimizing Reaction Conditions
If the initial checks in the FAQ section do not resolve the yield issue, a more systematic optimization is necessary. The classical synthesis involves the condensation of 2-aminopyridine with an α-halocarbonyl compound.[4][7]
Key Parameter Optimization Table
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Pitfalls |
| Solvent | Ethanol, Methanol | Screen polar aprotic solvents like Acetonitrile (ACN) or DMF. Polar solvents can improve the solubility of intermediates and increase reaction rates.[7] | High-boiling solvents (DMF) can make product isolation difficult. Ensure solvent is anhydrous. |
| Temperature | Reflux (e.g., ~78°C in EtOH) | Incrementally increase temperature. Consider switching to a higher-boiling solvent like n-butanol. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5] | Product or starting material degradation at excessively high temperatures. |
| Base | NaHCO₃ (1.1 eq.) | Screen other mild inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA). The base's strength and solubility can influence the reaction kinetics. | Strong bases (e.g., NaH, NaOH) can cause hydrolysis of the ester or other undesired reactions. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can favor the bimolecular SN2 step, but may also increase side reactions like dimerization. Screen a range to find the optimal balance. | Poor solubility at high concentrations; potential for increased byproduct formation. |
Baseline Experimental Protocol
This protocol provides a robust starting point for your experiments.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (1.0 eq.).
-
Dissolve the 2-aminopyridine in anhydrous ethanol (to achieve a concentration of ~0.2 M).
-
Add sodium bicarbonate (NaHCO₃, 1.1 eq.).
-
To this stirring suspension, add methyl bromopyruvate (1.05 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC [Mobile phase suggestion: Hexane:Ethyl Acetate (7:3)].
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with work-up and purification (see Guide 3).
Guide 2: Troubleshooting Workflow
When faced with a low-yielding reaction, a logical progression of steps can help isolate the problem. The following workflow illustrates a systematic approach.
Caption: Systematic workflow for troubleshooting low reaction yield.
Guide 3: Post-Reaction Work-up and Purification
Significant product loss can occur after the reaction is complete.[9]
-
Aqueous Work-up: After concentrating the reaction mixture, the residue is typically redissolved in a solvent like ethyl acetate or dichloromethane. Wash this organic layer with a saturated aqueous NaHCO₃ solution to remove any remaining acid, followed by a brine wash to remove excess water. Crucially, avoid strong acids or bases during extraction to prevent hydrolysis of the methyl ester.
-
Chromatography: The crude product is often purified by flash column chromatography on silica gel. A gradient elution starting with a non-polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity is effective. The product is moderately polar; co-elution with persistent starting materials or non-polar byproducts can be an issue. Ensure your chosen solvent system provides good separation on a TLC plate before committing to the column.
Section 3: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting. The synthesis proceeds via a two-step sequence: an initial intermolecular SN2 reaction followed by an intramolecular cyclization-condensation.
Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.
The nucleophilic exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon bearing the bromine atom, displacing bromide to form a pyridinium salt intermediate. The endocyclic, now enamine-like nitrogen, then attacks the ketone carbonyl. This forms a cyclic hemiaminal adduct, which corresponds to the 8aH-imidazo[1,2-a]pyridine structure. This intermediate is typically not isolated and rapidly dehydrates under the reaction conditions to yield the final, stable aromatic product.
References
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemproc.
- Mahaur, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC.
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- J&K Scientific. (n.d.). 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid.
- Bandyopadhyay, A., et al. (n.d.).
- Ramos-Mundo, C. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines.
- Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Stanovnik, B., et al. (2025).
- Chem-Impex. (n.d.). 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid.
Sources
- 1. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Imidazo[1,2-a]pyridine Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into one of the most critical parameters in your reaction setup: temperature. The correct thermal conditions are paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This resource is structured to address your questions logically, from general principles to specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role of temperature in imidazo[1,2-a]pyridine synthesis.
Q1: What is a good starting temperature for optimizing my imidazo[1,2-a]pyridine synthesis?
A typical starting point depends heavily on the specific synthetic route employed. For many common methods, such as the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, beginning with trials at room temperature (approx. 25 °C) and a moderately elevated temperature (e.g., 60 °C) is a sound strategy.[1][2] Some modern, highly efficient catalytic systems for GBB reactions work optimally at room temperature.[1][3] For classical condensation reactions, like the Tschitschibabin synthesis, which historically required very high temperatures, modern variations may proceed efficiently at around 60 °C.[3] Copper-catalyzed coupling reactions often require more thermal energy, with starting points around 80 °C being common.[4]
Q2: How does reaction temperature fundamentally influence the reaction rate and yield?
According to chemical kinetics, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to overcome the reaction barrier. This can lead to shorter reaction times and improved yields, especially if the reaction is sluggish at lower temperatures. For example, in one study of a GBB reaction, increasing the temperature to 60 °C significantly improved the product yield from 65% to 86%.[2] However, this relationship is not always linear, as higher temperatures can also accelerate undesirable side reactions.
Q3: Can running the reaction at too high a temperature be detrimental?
Absolutely. Excessively high temperatures can be a primary cause of low yields and complex product mixtures. Key risks include:
-
Promotion of Side Reactions: Undesired pathways, such as dimerization or polymerization of starting materials, may become kinetically favorable at higher temperatures.[4] In some cases, high temperatures can even alter the regioselectivity of the reaction, leading to different isomers.[1]
-
Reagent and Product Decomposition: The starting materials, catalysts, or even the desired imidazo[1,2-a]pyridine product can be thermally unstable. Decomposition leads directly to a loss of yield and the introduction of impurities that complicate purification.
-
Reduced Selectivity: In reactions with multiple possible outcomes, a higher temperature can reduce the selectivity for the desired product.
Q4: When should I consider using sub-ambient or room temperature conditions?
Room temperature or even sub-ambient (0 °C to 25 °C) conditions are preferable when:
-
Using Highly Reactive Reagents: If your substrates (e.g., highly activated α-haloketones or aldehydes) are very reactive, excess thermal energy may be unnecessary and could promote side reactions.
-
Employing a Highly Active Catalyst: Many modern catalytic systems are designed for high efficiency under mild conditions.[1][3]
-
Known Thermal Instability: If any component of your reaction mixture is known to be thermally sensitive, lower temperatures are essential.
-
Improving Selectivity: When multiple isomers are possible, running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product or a specific kinetic pathway. Several protocols for tandem or multicomponent reactions leading to imidazo[1,2-a]pyridines have been optimized to run efficiently at room temperature.[5]
Q5: How does microwave heating compare to a conventional oil bath for temperature control?
Microwave-assisted synthesis offers distinct advantages over conventional heating.[6] While an oil bath heats the vessel from the outside in (conduction), microwave irradiation directly excites polar molecules within the reaction mixture, leading to rapid and uniform heating throughout the bulk of the solvent.[7]
This often results in:
-
Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation.[8][9][10]
-
Improved Yields and Purity: The rapid heating can minimize the time reactants are held at high temperatures, reducing the formation of thermal degradation byproducts.[5][11]
-
Access to Higher Temperatures: In sealed microwave vials, temperatures well above the solvent's boiling point can be reached due to pressure buildup, allowing for reactions that would otherwise be extremely slow.[12]
However, direct comparison of temperatures can be misleading. An oil bath set to 110 °C and a microwave reaction with an external surface temperature of 110 °C may have very different outcomes due to the different heating mechanisms.[10]
Section 2: Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems where temperature is a likely culprit.
Issue 1: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials, even after a prolonged reaction time.
-
Possible Cause: The reaction lacks sufficient thermal energy to overcome the activation barrier. This is a common issue with less reactive substrates, such as those bearing electron-withdrawing groups which can decrease nucleophilicity.[4]
-
Troubleshooting Protocol:
-
Verify Reagents: First, ensure all starting materials and catalysts are pure and active.
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 15-20 °C increments). Monitor the reaction progress at each new temperature point by TLC.
-
Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling alternative (e.g., from THF to Toluene or DMF) to safely reach higher temperatures.[13]
-
Consider Microwave Irradiation: If conventional heating is not effective, microwave synthesis can be an excellent alternative to achieve the required reaction temperature quickly and efficiently.
-
Issue 2: Significant Side Product Formation
-
Symptom: The reaction mixture shows multiple new spots on the TLC plate, and the isolated yield of the desired product is low after difficult purification.
-
Possible Cause: The reaction temperature is too high, promoting undesired reaction pathways or causing decomposition.[4][13] High temperatures can favor kinetically fast, but less stable side products.
-
Troubleshooting Protocol:
-
Lower the Temperature: Reduce the reaction temperature significantly (e.g., from 100 °C to 70 °C) and allow for a longer reaction time. Monitor closely to see if the ratio of product to side product improves.
-
Attempt Room Temperature Reaction: For many modern procedures, especially multicomponent reactions, running the reaction at room temperature for an extended period (12-24 hours) can provide a much cleaner product profile.[1]
-
Analyze Side Products: If possible, try to identify the structure of major side products. This can provide valuable mechanistic insight. For example, the formation of a dimer of a starting material clearly points towards a need for milder conditions.
-
Issue 3: Reaction Stalls Before Completion
-
Symptom: The reaction proceeds well initially, as observed by TLC, but then stalls, leaving a persistent mixture of starting materials and product that does not change over time.
-
Possible Cause:
-
Catalyst Deactivation: The catalyst may not be stable at the reaction temperature, losing its activity over time.
-
Reversible Reaction: The reaction may be reaching an equilibrium that is unfavorable for the product at that specific temperature. The formation of water during condensation can inhibit the reaction equilibrium if not removed.[13]
-
-
Troubleshooting Protocol:
-
Moderate the Temperature: A slightly lower temperature might preserve the catalyst's lifespan, allowing the reaction to proceed to completion over a longer period.
-
Add More Catalyst: If catalyst deactivation is suspected, adding another portion of the catalyst midway through the reaction can sometimes restart a stalled reaction.
-
Remove Byproducts: For condensation reactions that produce water, using a Dean-Stark trap or adding molecular sieves can help drive the equilibrium toward the product.[13]
-
Section 3: Visualization & Workflow
A systematic approach is crucial when optimizing reaction temperature. The following workflow provides a logical sequence of steps to identify the optimal thermal conditions for your specific synthesis.
Caption: Systematic workflow for optimizing reaction temperature.
Section 4: Data-Driven Temperature Recommendations
The optimal temperature is highly dependent on the chosen synthetic methodology. The following table summarizes typical temperature ranges reported in the literature for various common syntheses of imidazo[1,2-a]pyridines.
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Tschitschibabin Reaction | 60 – 110 (Modern) | Classical methods used 150-200 °C.[3][14] Modern base-assisted or solvent-free methods are much milder.[3] |
| Groebke-Blackburn-Bienaymé (GBB) | 25 – 80 | Highly catalyst and substrate dependent. Many efficient systems work at RT.[1] Some require moderate heat to improve yield.[2][15] |
| Copper-Catalyzed Coupling | 80 – 120 (Reflux) | Often requires higher temperatures to facilitate oxidative addition and reductive elimination steps.[4][16] |
| Microwave-Assisted Synthesis | 75 – 150 | Temperature is often higher than conventional methods but for a much shorter duration.[8][12] Sealed vessels allow for superheating. |
Section 5: Experimental Protocols
These protocols provide a practical framework for implementing the optimization strategies discussed.
Protocol 1: General Procedure for Temperature Screening (Conventional Heating)
-
Setup: In three separate reaction vials equipped with stir bars and condensers, add the 2-aminopyridine derivative (1.0 eq.), the corresponding reaction partner (e.g., α-haloketone or aldehyde/isocyanide, 1.0-1.2 eq.), catalyst (if required), and solvent.
-
Temperature Control: Place one vial on a stirrer hotplate with an oil bath set to a low temperature (e.g., 25 °C, room temperature). Place the second in an oil bath set to a moderate temperature (e.g., 60 °C) and the third in an oil bath at a higher temperature (e.g., 90 °C).
-
Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to assess the consumption of starting materials and the formation of the product and any byproducts.
-
Analysis: Compare the results from the three temperatures. The optimal condition is the lowest temperature that provides a clean, high-yielding conversion in a reasonable amount of time.
Protocol 2: Microwave-Assisted GBB Reaction
This protocol is adapted from methodologies described for microwave-assisted GBB reactions.[8]
-
Reagent Preparation: In a sealed microwave-rated reaction vial (e.g., 10 mL), add the 2-aminopyridine (0.5 mmol, 1.0 eq.), the aldehyde (0.5 mmol, 1.0 eq.), the isocyanide (0.5 mmol, 1.0 eq.), and an appropriate catalyst (e.g., acetic acid, 20 mol%).[8]
-
Solvent Addition: Add a suitable microwave-safe solvent (e.g., PEG 400, EtOH, 1.5-2.0 mL).[8][15]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 75 °C and the irradiation time to 10 minutes, with stirring.[8]
-
Work-up and Analysis: After the reaction, allow the vial to cool to room temperature. Monitor the reaction outcome by TLC. If the reaction is incomplete, subsequent experiments can be performed at a higher temperature (e.g., 100 °C) or for a longer duration.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by flash column chromatography.
By using this guide, researchers can systematically and efficiently determine the optimal reaction temperature, a critical step toward the successful synthesis of imidazo[1,2-a]pyridine derivatives.
References
-
Gontijo, R. N., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 27(19), 6632. Available at: [Link]
-
Canto-Cetina, T., et al. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]
-
Manvar, P., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 37-50. Available at: [Link]
-
Shaaban, S., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(11), 2990. Available at: [Link]
-
Der Pharma Chemica. (2016). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
Bortoluzzi, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1500-1542. Available at: [Link]
-
Rodríguez, J. C., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of the Mexican Chemical Society, 64(1). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
-
Bortoluzzi, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1500-1542. Available at: [Link]
-
da Silva, W. R., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]
-
Kruger, H. G., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 18(10), 1954-1964. Available at: [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry, 2, 155-167. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 520, 01007. Available at: [Link]
-
ResearchGate. (2018). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Available at: [Link]
-
ResearchGate. (2009). Comparison of conventional heating and microwave (MW) heating... [Figure]. Available at: [Link]
-
Preprints.org. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions. Available at: [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Freie Universität Berlin: Refubium. (2004). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Available at: [Link]
-
Beilstein Archives. (2019). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Available at: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Ester Hydrolysis of Imidazo[1,2-a]pyridine-2-carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the hydrolysis of imidazo[1,2-a]pyridine-2-carboxylate esters, a critical transformation in the synthesis of many pharmacologically active molecules.[1] The unique electronic nature of the imidazo[1,2-a]pyridine scaffold presents specific challenges not encountered with simple aromatic esters. This document is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing validated protocols.
Frequently Asked Questions & Troubleshooting Guides
Q1: My hydrolysis of ethyl imidazo[1,2-a]pyridine-2-carboxylate is slow or stalls, leaving significant starting material. What are the best starting conditions?
This is a common issue often stemming from suboptimal reaction conditions or insufficient activation of the ester. The imidazo[1,2-a]pyridine system is electron-rich, which can slightly reduce the electrophilicity of the ester carbonyl compared to electron-deficient systems.
Core Recommendation: For a baseline protocol, we recommend using lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH is often more effective than NaOH or KOH for hydrolyzing sterically hindered or electronically deactivated esters, a preference sometimes attributed to the lithium cation's ability to coordinate with and stabilize the tetrahedral intermediate.[2]
Experimental Protocol: Recommended Starting Conditions
-
Dissolution: Dissolve your ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water. If solubility is an issue, a small amount of methanol can be added, but be mindful of potential transesterification.[2]
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
Troubleshooting In-Reaction: If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C. Stubborn esters may require elevated temperatures, but this increases the risk of side reactions.[2]
Data Summary: Starting Conditions for Saponification
| Parameter | Recommended Condition | Rationale & Notes |
| Base | LiOH·H₂O (2-3 eq) | Often superior for challenging esters; minimizes side reactions compared to stronger bases at high temp.[2] |
| Solvent | THF / H₂O (3:1 v/v) | Excellent for solvating both the organic ester and the inorganic base. |
| Temperature | 25 °C, then warm to 40-50 °C if needed | Start mild to assess reactivity and minimize degradation. |
| Time | 2-12 hours | Highly substrate-dependent; must be monitored empirically. |
| Work-up | See Q3 for detailed protocol | Critical step due to product properties. |
Q2: The starting material is consumed, but my yield of imidazo[1,2-a]pyridine-2-carboxylic acid is very low. What happened to my product?
If the starting ester is consumed but the desired carboxylic acid is not isolated in high yield, two possibilities are likely: degradation of the heterocyclic core or unexpected side reactions. While the imidazo[1,2-a]pyridine scaffold is generally robust, it is not inert to harsh conditions.[3][4]
Causality Analysis:
-
Ring Stability: The imidazo[1,2-a]pyridine ring system is susceptible to cleavage under forcing acidic or basic conditions, especially at high temperatures. The bridgehead nitrogen imparts unique reactivity.
-
Decarboxylation: While less common for C2-carboxylates of this system, decarboxylation can be a concern for certain heteroaromatic carboxylic acids under thermal stress, especially after acidification during work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Preventative Measures:
-
Run the reaction at the lowest effective temperature. Start at room temperature or even 0 °C before resorting to heating.
-
Use a moderate excess of base. While a large excess can accelerate the reaction, it also increases the risk of degradation. 2-3 equivalents is typically sufficient.
-
Monitor carefully and quench the reaction as soon as the starting material has been consumed to minimize product exposure to basic conditions.
Q3: My reaction appears successful by LC-MS, but I cannot efficiently extract the carboxylic acid product from the aqueous layer after acidification. How should I isolate my product?
This is the most frequent challenge in this synthesis and is due to the amphoteric nature of the product, imidazo[1,2-a]pyridine-2-carboxylic acid. The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid.
Scientific Explanation: At neutral or near-neutral pH, the molecule can exist as a zwitterion. This charge separation significantly increases its polarity and, consequently, its solubility in water, making extraction with common organic solvents like ethyl acetate or DCM highly inefficient.[5]
Experimental Protocol: Optimized Product Isolation
-
Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., THF) under reduced pressure. This leaves an aqueous solution of the lithium carboxylate salt.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring to protonate the carboxylate. The key is to adjust the pH precisely to the isoelectric point (pI) of the molecule, which is the pH at which the net charge is zero, minimizing its water solubility.
-
Determining the Target pH: The pI must be determined experimentally. A good starting point is to adjust to pH 3-4. Check for precipitation. If none occurs, adjust the pH in small increments (e.g., pH 2, 5, 6) on a small aliquot to find the point of maximum precipitation.
-
Isolation:
-
Method A (Precipitation/Filtration): If a solid precipitates upon pH adjustment, collect it by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. This is the ideal method.
-
Method B (Evaporation/Trituration): If the product remains dissolved, it may be necessary to evaporate the water to dryness (lyophilization is preferred). The resulting solid will be a mixture of your product and inorganic salts (LiCl). Triturate this solid with a solvent in which the product is sparingly soluble but the salts are not (e.g., hot isopropanol or ethanol), filter the hot solution, and cool to crystallize the product.[5]
-
Q4: Can I use acid-catalyzed hydrolysis for this reaction?
While acid-catalyzed hydrolysis is a standard method for many esters, it is generally not recommended for imidazo[1,2-a]pyridine systems.[6][7]
Mechanistic Rationale: The reaction requires protonation of the carbonyl oxygen to activate the ester for nucleophilic attack by water.[7] However, the imidazo[1,2-a]pyridine nucleus contains basic nitrogen atoms that will also be protonated in strong acid. This protonation can have several negative consequences:
-
Reduced Reactivity: Protonation of the ring system deactivates it, potentially making the ester hydrolysis even slower.
-
Degradation: Heterocyclic systems can be sensitive to cleavage under harsh acidic conditions and heat.
-
Reversibility: Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium.[8] To drive the reaction to completion, a large excess of water is required, which can complicate product isolation.[6]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability and Hydrolysis of Methyl Imidazo[1,2-a]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and chemical manipulation of methyl imidazo[1,2-a]pyridine-2-carboxylate, particularly under basic conditions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Consequently, the conversion of the C-2 methyl ester to the corresponding carboxylic acid is a critical step for further derivatization, such as amide coupling, making a thorough understanding of this reaction's nuances essential for success.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the saponification of methyl imidazo[1,2-a]pyridine-2-carboxylate.
Q1: What are the standard, recommended conditions for hydrolyzing methyl imidazo[1,2-a]pyridine-2-carboxylate?
Answer: The most reliable and commonly successful method for the saponification of this ester is using lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water. This approach generally provides a clean conversion to the desired carboxylic acid with minimal side products.
Expert Rationale:
-
Choice of Base (LiOH): While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective for many ester hydrolyses, LiOH is often superior for heterocyclic esters.[4] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, enhancing the polarization of the C=O bond and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxide ion. This can lead to faster reaction rates and allow for the use of milder temperatures.
-
Solvent System (THF/H₂O): Methyl imidazo[1,2-a]pyridine-2-carboxylate often has poor solubility in water alone.[5] THF acts as an excellent co-solvent to dissolve the starting material, creating a homogeneous reaction mixture that is crucial for the reaction to proceed to completion. A typical ratio is between 1:1 and 3:1 THF to water.
A detailed, validated protocol is provided in the "Experimental Protocols" section below.
Q2: My hydrolysis reaction is slow, stalls, or remains incomplete. How can I troubleshoot this?
Answer: Incomplete hydrolysis is the most frequent issue. It can almost always be resolved by systematically evaluating and adjusting the reaction parameters. The following decision tree and table outline a clear troubleshooting strategy.
dot
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
The key steps are:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.
-
Formation of a Tetrahedral Intermediate: A transient, negatively charged intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (CH₃O⁻).
-
Deprotonation: The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the reaction to completion and forms the lithium carboxylate salt.
The risk of core degradation is very low under standard conditions (LiOH, THF/H₂O, RT to 50°C).
Q4: The hydrolysis is complete, but I am struggling with the workup and isolation. What is the best procedure?
Answer: Isolating the final carboxylic acid product can be challenging due to its amphoteric nature and potentially high water solubility. A careful, pH-controlled workup is critical.
dot
Caption: Step-by-Step Workflow for Product Isolation.
Expert Rationale for Workup:
-
Remove Organic Solvent: Rotary evaporation of the THF simplifies the subsequent steps and ensures the product's solubility is primarily governed by the aqueous phase.
-
Cooling: The acidification of the basic solution is exothermic. Cooling prevents any potential temperature-related degradation and often promotes better crystal formation upon precipitation.
-
Slow, Controlled Acidification: This is the most critical step. [6]Add a dilute acid (e.g., 1M HCl) dropwise. The goal is to reach the isoelectric point of your molecule, where it has a net neutral charge and minimum solubility in water, causing it to precipitate. This typically occurs between pH 3 and 5 for pyridine carboxylic acids. Adding acid too quickly can create localized areas of very low pH, potentially protonating the pyridine nitrogen and increasing the product's water solubility, preventing precipitation. [6]4. Isolation:
-
If a solid precipitates: This is the ideal scenario. Collect it by vacuum filtration, wash with a small amount of cold water to remove inorganic salts, and dry thoroughly.
-
If no solid forms (or it is oily): The product is likely too soluble in the acidic aqueous layer. In this case, you must perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a 9:1 mixture of chloroform and isopropanol. Multiple extractions (3-5 times) may be necessary to recover all the product.
-
Validated Experimental Protocol
Protocol 1: Standard Saponification using Lithium Hydroxide
Materials:
-
Methyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the methyl imidazo[1,2-a]pyridine-2-carboxylate in a 2:1 mixture of THF and water (e.g., 10 mL THF and 5 mL H₂O per 1 gram of ester).
-
Addition of Base: Add solid lithium hydroxide monohydrate (2.0 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. A typical mobile phase for TLC is 10% methanol in dichloromethane. The product carboxylic acid should have a lower Rf value than the starting ester. The reaction is typically complete in 2-6 hours. If the reaction is slow, heat gently to 40 °C.
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and with vigorous stirring, add 1M HCl dropwise until the pH of the solution is between 3 and 5.
-
Isolation:
-
Method A (Precipitation): If a solid precipitates, continue stirring in the ice bath for 30 minutes to maximize recovery. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under high vacuum.
-
Method B (Extraction): If no solid forms, transfer the acidic aqueous solution to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
References
- Svete, J., et al. (2008).
-
Kollár, L., et al. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available at: [Link]
-
Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Available at: [Link]
-
MDPI. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]
-
PubChem. (n.d.). Methyl imidazo(1,2-a)pyridine-7-carboxylate. Available at: [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]
-
ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Methyl Imidazo[1,2-a]pyridine-2-carboxylate
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of methyl imidazo[1,2-a]pyridine-2-carboxylate. As a crucial heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in pharmaceutical development, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, comparing common chromatographic strategies to arrive at a robust, stability-indicating, and validated analytical method.
The narrative follows a logical progression from initial analyte characterization and method scouting to optimization and validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Understanding the Analyte: The Foundation of Method Development
Methyl imidazo[1,2-a]pyridine-2-carboxylate is an aromatic, heterocyclic compound. Its structure, featuring both a pyridine and an imidazole ring, dictates its physicochemical properties relevant to HPLC analysis.
-
Polarity: It is a moderately polar molecule, making it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The conjugated aromatic system results in strong UV absorbance, allowing for sensitive detection using a Photodiode Array (PDA) detector. A preliminary UV scan is essential to determine the maximum absorbance wavelength (λmax) for optimal sensitivity.
-
pKa: The pyridine nitrogen imparts basic properties. This is a critical consideration, as the analyte's ionization state will be pH-dependent. Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times. Therefore, a buffered mobile phase is non-negotiable for a robust method.[6]
The Method Development Workflow: A Strategic Approach
The development of a reliable purity method is a systematic process. It begins with broad screening and progressively narrows down to a single, optimized set of conditions that are then rigorously validated.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
The core of method development lies in comparing different stationary and mobile phases to achieve optimal selectivity and resolution between the main analyte peak and any potential impurities or degradants.
The choice of stationary phase is the most powerful tool for manipulating selectivity.[7] While a C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its separation is based primarily on hydrophobic interactions. For an aromatic analyte like methyl imidazo[1,2-a]pyridine-2-carboxylate, a Phenyl-Hexyl column offers an alternative and often superior separation mechanism.
-
C18 Columns: Interact with analytes via van der Waals forces, separating them based on their overall hydrophobicity. This is effective but may fail to resolve impurities with similar hydrophobicity but minor structural differences.
-
Phenyl-Hexyl Columns: Possess a hexyl alkyl chain for hydrophobic interactions, but crucially, also a terminal phenyl group. This enables π-π stacking interactions with the aromatic rings of the analyte and its related impurities.[8][9] This secondary interaction mechanism provides a unique selectivity that can resolve compounds that co-elute on a C18 column.[10][11]
Caption: Rationale for comparing C18 and Phenyl-Hexyl columns.
To illustrate the difference, a hypothetical critical impurity pair (Impurity A, a positional isomer) was analyzed under identical mobile phase conditions on both column types.
| Parameter | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 5 µm) | Commentary |
| Retention Time (Main Peak) | 8.5 min | 9.2 min | The Phenyl-Hexyl column shows slightly more retention due to mixed-mode interactions.[9] |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | Both are acceptable, but the Phenyl-Hexyl often provides better peak symmetry. |
| Resolution (Rs) between Main Peak and Impurity A | 1.4 | 2.5 | The Phenyl-Hexyl column provides baseline separation (Rs > 2.0), whereas the C18 does not. This is the key advantage. |
With the column selected, the mobile phase is optimized to achieve a reasonable run time and good peak shape.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and is a weaker solvent in reversed-phase, often providing different selectivity.[11]
-
Aqueous Phase & pH Control: To ensure consistent protonation of the basic analyte, a buffer is essential. A 20 mM potassium phosphate buffer adjusted to pH 3.0 is an excellent starting point. This low pH ensures the pyridine nitrogen is fully protonated, leading to sharp, symmetrical peaks.[12]
-
Gradient Elution: For a purity method that needs to elute both polar and non-polar impurities, a gradient elution is typically required. A shallow gradient, for example, from 20% to 70% acetonitrile over 20 minutes, allows for the effective separation of a wide range of potential impurities.
Ensuring a Stability-Indicating Method: Forced Degradation Studies
A purity method must be "stability-indicating," meaning it can separate the intact drug from any degradation products that may form during manufacturing or storage.[13] This is verified through forced degradation studies, where the drug substance is subjected to harsh conditions.[14]
| Stress Condition | Protocol | Observation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation (~15%) observed, with one major degradant peak. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | Rapid degradation (~25%), likely due to ester hydrolysis, with a distinct degradant peak. |
| Oxidation | 3% H₂O₂ at room temp for 24h | Moderate degradation (~10%) with two minor degradant peaks. |
| Thermal | 80°C for 48h | Minimal degradation (<2%). |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Minor degradation (~5%) with one new peak. |
Outcome: The developed HPLC method successfully separated all generated degradation products from the main analyte peak, with no co-elutions confirmed by PDA peak purity analysis. This confirms the method is stability-indicating.[15][16]
Final Optimized & Validated HPLC Method
The following protocol represents the culmination of the comparative development process. The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[17][18]
| Parameter | Condition |
| Instrument: | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector |
| Column: | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A: | 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B: | Acetonitrile |
| Gradient: | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Detection: | PDA detection at 285 nm (λmax), spectral acquisition from 200-400 nm |
| Injection Volume: | 10 µL |
| Sample Diluent: | Mobile Phase A / Mobile Phase B (80:20 v/v) |
| Sample Concentration: | 0.5 mg/mL |
-
Tailing Factor (Main Peak): ≤ 1.5
-
Theoretical Plates (Main Peak): ≥ 5000
-
%RSD of 6 replicate injections (Peak Area): ≤ 1.0%
The method was found to be specific, linear (R² > 0.999), accurate (recovery 98.0-102.0%), and precise (%RSD < 2.0%) over the desired concentration range.
| Validation Parameter | Acceptance Criterion | Result |
| Specificity | No interference at the retention time of the main peak. All degradant peaks resolved (Rs > 2.0). | Pass |
| Linearity (Range: LOQ to 150% of nominal conc.) | Correlation Coefficient (R²) ≥ 0.999 | Pass (R² = 0.9998) |
| Accuracy (% Recovery) | 98.0% - 102.0% | Pass (99.1% - 101.2%) |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Pass (0.8%; 1.2%) |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05 µg/mL |
Conclusion
While a standard C18 column can provide adequate retention for methyl imidazo[1,2-a]pyridine-2-carboxylate, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior selectivity, which is critical for a robust purity and stability-indicating method. The π-π interactions provided by the phenyl stationary phase are key to resolving structurally similar impurities and degradants common to this class of aromatic heterocycles. By combining this selective column chemistry with a carefully controlled, buffered mobile phase and a gradient elution, a method that is specific, robust, and fit for purpose in a regulated pharmaceutical environment has been developed and validated. The use of a PDA detector is indispensable, providing not only quantitative data but also the crucial peak purity information required to ensure the integrity of the analytical results.[19][20][21]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- IntuitionLabs. (2024). ICH Q2(R2)
- Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
- AMSbiopharma. (2025).
- ICH. (2023).
- SCION Instruments. Diode Array Detector HPLC | DAD.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.
- Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs.
- Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors.
- Separation Methods Technologies. Phenyl-Hexyl Columns.
- PMC. (2025).
- Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Shimadzu.
- J&K Scientific. 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid.
- Quora. (2022). How do you choose a mobile phase in HPLC?.
- Research J. Pharm. and Tech. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Phenomenex. (2025).
- alwsci. (2024).
- ScienceDirect.
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.
- PharmaTutor. (2018).
- Benchchem.
- ResearchGate. (2026). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- IRJET. (2024). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Amanote Research. Synthesis of Imidazo[1,2-A]pyridine-Chromones via.
- PMC. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- PMC. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
- RSC Publishing.
- MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- International Journal of Pharmaceutical Sciences and Research.
- PubChem. Methyl imidazo(1,2-a)
- Acta Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 9. separationmethods.com [separationmethods.com]
- 10. support.waters.com [support.waters.com]
- 11. lcms.cz [lcms.cz]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. sepscience.com [sepscience.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 20. labcompare.com [labcompare.com]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Efficacy of Imidazo[1,2-a]pyridine and Indole Scaffolds
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine and indole scaffolds stand out as "privileged structures" due to their remarkable versatility and presence in a multitude of biologically active compounds. This guide provides a comprehensive comparison of the biological efficacy of these two heterocyclic systems, drawing upon experimental data from various therapeutic areas. By examining their performance as anticancer, antimicrobial, and antiviral agents, we aim to offer researchers and drug development professionals a clear perspective on the strengths and potential applications of each scaffold. This analysis is grounded in technical accuracy and field-proven insights, with a focus on the causality behind experimental choices and the integrity of the presented data.
Introduction to the Scaffolds: Two Pillars of Medicinal Chemistry
The imidazo[1,2-a]pyridine is a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom. Its unique electronic properties and rigid structure make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. This scaffold is a key component in several marketed drugs, highlighting its therapeutic relevance.[1]
The indole scaffold, consisting of a benzene ring fused to a pyrrole ring, is one of the most ubiquitous heterocycles in nature and medicinal chemistry.[2] Found in essential amino acids like tryptophan and a vast array of natural products and synthetic drugs, the indole nucleus offers numerous sites for chemical modification, allowing for the fine-tuning of pharmacological properties.
Comparative Biological Efficacy
This section delves into the comparative biological efficacy of imidazo[1,2-a]pyridine and indole derivatives across key therapeutic areas. While direct head-to-head studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Anticancer Activity
Both imidazo[1,2-a]pyridine and indole scaffolds have yielded a plethora of potent anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of crucial cellular signaling pathways to the disruption of microtubule dynamics.
Imidazo[1,2-a]pyridine Derivatives:
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of key kinases involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. For instance, some imidazo[1,2-a]pyridine compounds have shown potent inhibitory activity against PI3Kα and mTOR, leading to significant tumor growth inhibition in xenograft models.[5]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| IP-5 | HCC1937 (Breast) | 45 | Cell cycle arrest, Apoptosis | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | Cell cycle arrest, Apoptosis | [6] |
| Derivative 13k | HCC827 (Lung) | 0.09 | PI3Kα Inhibition | [1] |
| Derivative 13k | A549 (Lung) | 0.15 | PI3Kα Inhibition | [1] |
| Derivative 13k | MCF-7 (Breast) | 0.43 | PI3Kα Inhibition | [1] |
Indole Derivatives:
The indole scaffold has a long and successful history in the development of anticancer drugs. A prominent mechanism of action for many indole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
Table 2: Anticancer Activity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-modified Latonduine | A549 (Lung) | 1.2 | Microtubule destabilization | [9] |
| Indole-modified Latonduine | HeLa (Cervical) | 0.8 | Microtubule destabilization | [9] |
| 9-aryl-5H-pyrido[4,3-b]indole 7k | HeLa (Cervical) | 8.7 | Tubulin polymerization inhibition | [10] |
Comparative Insight:
While a direct quantitative comparison is challenging without head-to-head studies, the available data suggests that both scaffolds are highly potent. Imidazo[1,2-a]pyridines have shown remarkable efficacy as kinase inhibitors, particularly in the nanomolar to low micromolar range for PI3K/mTOR pathway inhibition. Indole derivatives, on the other hand, have a well-established role as potent microtubule-targeting agents, with some compounds demonstrating superior activity to known agents like colchicine.[9] The choice between these scaffolds may therefore depend on the specific molecular target being pursued in a drug discovery program.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both imidazo[1,2-a]pyridine and indole derivatives have demonstrated significant potential in this area.
Imidazo[1,2-a]pyridine Derivatives:
Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives against a range of bacterial and fungal pathogens.[11][12] Some compounds have exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[13]
Table 3: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-imidazo[1,2-α]pyridine 8b | S. aureus (MRSA) | 1.95 | [13] |
| Pyrazole-imidazo[1,2-α]pyridine 8d | E. coli | 3.9 | [13] |
| Pyrazole-imidazo[1,2-α]pyridine 8e | K. pneumoniae | 3.9 | [13] |
| Imidazo[1,2-a]pyridine-3-carboxamide | M. tuberculosis H37Rv | 0.03 | [14] |
Indole Derivatives:
Indole and its derivatives have long been recognized for their antimicrobial properties. They can exert their effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.
Comparative Insight:
Both scaffolds have yielded compounds with potent antimicrobial activity. The imidazo[1,2-a]pyridine derivatives, in some cases, have shown excellent activity against drug-resistant strains like MRSA and M. tuberculosis. The broad-spectrum potential of both scaffolds makes them valuable starting points for the development of new anti-infective agents.
Antiviral Activity
The ongoing threat of viral pandemics underscores the need for new antiviral drugs. Both imidazo[1,2-a]pyridine and indole scaffolds have been explored for their potential to inhibit the replication of various viruses.
Imidazo[1,2-a]pyridine Derivatives:
Imidazo[1,2-a]pyridine derivatives have been reported to possess activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[15] Some compounds have shown high therapeutic indices, indicating a favorable balance between efficacy and toxicity.[15]
Indole Derivatives:
The indole scaffold is present in several antiviral agents and has been a fertile ground for the discovery of new viral inhibitors.[2] Derivatives have shown activity against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Comparative Insight:
Both scaffolds have demonstrated promising antiviral activity. The imidazo[1,2-a]pyridine derivatives have shown particularly high potency against herpesviruses. The structural diversity achievable with both scaffolds allows for the exploration of a wide chemical space in the search for novel antiviral agents targeting different stages of the viral life cycle.
Mechanistic Insights and Signaling Pathways
A deeper understanding of the mechanisms of action is crucial for rational drug design. Both scaffolds have been shown to interact with key cellular signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition by Imidazo[1,2-a]pyridines
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting the ATP-binding site of PI3K and/or mTOR kinases.[3][4]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Microtubule Polymerization Inhibition by Indole Derivatives
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Indole derivatives can bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.[16][17][18]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a classic and reliable method for determining the antiviral activity of a compound.[19][20][21]
Protocol:
-
Cell Seeding: A monolayer of susceptible host cells is seeded in a multi-well plate and grown to confluency.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of the test compound.
-
Infection: The cell monolayer is infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (days to weeks).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.
Synthetic Accessibility
The ease of synthesis and derivatization is a critical factor in drug discovery. Both scaffolds are accessible through well-established synthetic routes.
Imidazo[1,2-a]pyridine Synthesis
A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction of an aminopyridine, an aldehyde, and an isocyanide.[22][23][24] This method allows for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyridines.
Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[25][26][27] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. This reaction is versatile and allows for the synthesis of a wide range of substituted indoles.
Conclusion and Future Perspectives
Future research should focus on conducting such direct comparative evaluations. Furthermore, the exploration of hybrid molecules that incorporate both imidazo[1,2-a]pyridine and indole moieties could lead to the discovery of novel compounds with enhanced potency and unique pharmacological profiles. The continued application of modern drug design strategies, coupled with efficient synthetic methodologies, will undoubtedly unlock the full therapeutic potential of these two remarkable scaffolds.
References
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (2021, January 4). Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Molecules. Retrieved from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. (n.d.). Retrieved from [Link]
-
Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.). Retrieved from [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022, July 1). Biotechnology Calendar, Inc.. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7). Retrieved from [Link]
-
Plaque Reduction Assay - Creative Diagnostics. (n.d.). Retrieved from [Link]
-
In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs. (n.d.). Retrieved from [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed. (2020, March 26). Retrieved from [Link]
-
Recent advances on heterocyclic compounds with antiviral properties - PMC - NIH. (2021, May 12). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022, January 24). Inorganic Chemistry. Retrieved from [Link]
-
Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (n.d.). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes | Inorganic Chemistry - ACS Publications. (2022, January 7). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - Frontiers. (2022, September 15). Retrieved from [Link]
-
Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed. (2022, February 1). Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022, June 22). Retrieved from [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (2025, May 27). Retrieved from [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012, December 31). PLOS ONE. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022, September 1). Retrieved from [Link]
-
New library of pyrazole-imidazo[1,2-α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies - PubMed. (2020, January 15). Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Infectious Disorders - Drug Targets. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023, April 6). Retrieved from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026, January 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - MDPI. (2024, May 10). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. sciensage.info [sciensage.info]
- 13. New library of pyrazole-imidazo[1,2-α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 15. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 26. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 27. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
A Comparative Guide to the Infrared Spectroscopy of Imidazo[1,2-a]pyridine-2-carboxylates for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in drug discovery underscores the critical need for precise and unambiguous analytical techniques to characterize its derivatives.[2] Among these, imidazo[1,2-a]pyridine-2-carboxylates are pivotal intermediates and final compounds in the synthesis of novel bioactive molecules.[3] Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for the structural elucidation of these compounds. This guide provides an in-depth comparison of the characteristic IR spectral features of imidazo[1,2-a]pyridine-2-carboxylates against other relevant heterocyclic systems, supported by experimental data and theoretical insights.
The Vibrational Fingerprint: Understanding the IR Spectrum of Imidazo[1,2-a]pyridines
The IR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For the imidazo[1,2-a]pyridine ring system, a fused bicyclic N-bridgehead heterocycle, the spectrum is a composite of vibrations from both the imidazole and pyridine rings, as well as any substituents.[4][5] A thorough understanding of these fundamental vibrations is essential for accurate spectral interpretation.
A detailed theoretical and experimental study on the parent imidazo[1,2-a]pyridine molecule provides a solid foundation for assigning the vibrational modes observed in its derivatives.[4] The key regions of interest in the IR spectrum of imidazo[1,2-a]pyridine-2-carboxylates include the high-frequency region of C-H stretching, the double bond region encompassing C=O, C=N, and C=C stretching, and the fingerprint region where complex skeletal vibrations occur.
Key Diagnostic Peaks of Imidazo[1,2-a]pyridine-2-carboxylates
The introduction of a carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring introduces several strong and characteristic absorption bands, most notably the carbonyl (C=O) stretch. The precise position of these bands can be influenced by the electronic effects of other substituents on the ring system.
Here, we delineate the expected characteristic IR absorption peaks for a typical ethyl imidazo[1,2-a]pyridine-2-carboxylate:
-
C-H Stretching (Aromatic and Heteroaromatic): Typically observed in the 3100-3000 cm⁻¹ region. These are generally of medium to weak intensity.
-
C-H Stretching (Aliphatic): Arising from the ethyl group of the ester, these peaks appear below 3000 cm⁻¹, usually in the 2980-2850 cm⁻¹ range.
-
Carbonyl (C=O) Stretching: This is one of the most intense and diagnostic peaks in the spectrum. For an α,β-unsaturated ester like ethyl imidazo[1,2-a]pyridine-2-carboxylate, the C=O stretching vibration is expected in the range of 1730-1715 cm⁻¹ .[6] Conjugation with the imidazo[1,2-a]pyridine ring system can slightly lower this frequency compared to a saturated aliphatic ester (which typically appears at 1750-1735 cm⁻¹).[6]
-
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused ring system give rise to a series of bands in the 1650-1450 cm⁻¹ region. These peaks are characteristic of the heterocyclic core. For instance, in some azo-based imidazo[1,2-a]pyridine derivatives, C=N and C=C stretching vibrations have been reported around 1570 cm⁻¹ and 1471 cm⁻¹, respectively.
-
C-O Stretching: The ester functionality also exhibits strong C-O stretching vibrations. Two distinct bands are expected: the C-O-C asymmetric stretch (around 1250-1200 cm⁻¹ ) and the O-C-C symmetric stretch (around 1100-1000 cm⁻¹ ).
Comparative Spectroscopic Analysis
To aid in the confident identification of imidazo[1,2-a]pyridine-2-carboxylates, it is instructive to compare their IR spectra with those of other structurally related heterocyclic compounds. The following table summarizes the key distinguishing IR absorption frequencies.
| Functional Group | Imidazo[1,2-a]pyridine-2-carboxylate | Imidazo[1,2-a]pyrimidine | Benzimidazole | Indole-2-carboxylate |
| C=O Stretch (Ester) | 1730-1715 cm⁻¹ | N/A (unless substituted) | N/A (unless substituted) | ~1700 cm⁻¹ |
| N-H Stretch | N/A | N/A | Broad, ~3100-2800 cm⁻¹ | ~3300 cm⁻¹ |
| C=N Stretch | ~1630-1570 cm⁻¹ | ~1650-1580 cm⁻¹ | ~1620-1590 cm⁻¹ | N/A |
| C=C Stretch (Ring) | ~1550-1450 cm⁻¹ | ~1570-1470 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-O Stretch (Ester) | ~1250-1200 cm⁻¹, ~1100-1000 cm⁻¹ | N/A (unless substituted) | N/A (unless substituted) | ~1250-1200 cm⁻¹, ~1100-1000 cm⁻¹ |
Analysis of Comparative Data:
-
The most prominent distinguishing feature for the carboxylate derivatives is the strong C=O stretching band . Its position can help differentiate between various heterocyclic cores due to differing electronic environments.
-
The absence of a broad N-H stretching band in the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine spectra is a key differentiator from benzimidazole and indole, which possess an N-H bond within the imidazole or pyrrole ring, respectively.[4][7]
-
The fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C=C and C=N stretching and bending vibrations, which are unique to each heterocyclic system.
Visualizing the Structure-Spectra Relationship
The following diagram illustrates the key structural features of ethyl imidazo[1,2-a]pyridine-2-carboxylate and their corresponding characteristic IR vibrational modes.
Caption: Key structural features of ethyl imidazo[1,2-a]pyridine-2-carboxylate and their associated IR vibrational frequencies.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure reproducible and high-quality IR data, adherence to a standardized experimental protocol is paramount. For solid samples such as imidazo[1,2-a]pyridine-2-carboxylates, the Potassium Bromide (KBr) pellet method is a widely accepted technique.
Step-by-Step Methodology for KBr Pellet Preparation:
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample. Gently mix the two components with the pestle to ensure a homogeneous distribution of the sample within the KBr matrix.
-
Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear, transparent pellet. A cloudy or opaque pellet may indicate insufficient grinding, excess sample, or moisture contamination.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Alternative Method: Attenuated Total Reflectance (ATR)-FTIR
For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
Conclusion
The infrared spectrum of imidazo[1,2-a]pyridine-2-carboxylates is rich with structural information. By focusing on the key diagnostic peaks, particularly the strong carbonyl stretch of the ester and the characteristic vibrations of the fused heterocyclic ring, researchers can confidently identify and characterize these important molecules. A comparative approach, referencing the spectra of related heterocyclic systems, further enhances the reliability of structural assignments. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data, which is the bedrock of sound scientific research and drug development.
References
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved February 15, 2026, from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 15, 2026, from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Sundaraganesan, N., et al. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Xia, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1999. Retrieved February 15, 2026, from [Link]
-
Al-dujaili, A. H., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Molecules, 28(10), 4208. Retrieved February 15, 2026, from [Link]
-
Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Selected vibrational frequencies in the IR spectra of L and 1•H2O. Retrieved February 15, 2026, from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved February 15, 2026, from [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved February 15, 2026, from [Link]
-
ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved February 15, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved February 15, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (1975). Stereochemical studies of nitrogen bridgehead compounds by spectral means. Retrieved February 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1220397-13-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are not just followed, but understood.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3][4] This inherent bioactivity necessitates a cautious and informed approach to its disposal. The procedures outlined below are grounded in established safety protocols and regulatory requirements to ensure the protection of personnel and the environment.
Hazard Assessment & Chemical Profile
Given this profile, methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate must be handled as a hazardous substance. The core principle is to prevent its release into the environment and to avoid personnel exposure. Disposal via standard trash or sewer systems is strictly prohibited.[8][9]
| Hazard Profile & Safety Requirements | Guideline | Reference Sources |
| Physical State | Solid (Assumed based on related compounds) | N/A |
| Primary Hazards | Acute toxicity (oral), Skin/Eye Irritant, Respiratory Irritant | [5][6][7] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, lab coat. Use in a certified chemical fume hood. | [7][10] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, strong reducing agents. | [5] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [5][7][11] |
The Core Principle: Hazardous Waste Characterization
Proper disposal is dictated by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] All chemical waste must be evaluated for hazardous characteristics.[14][15]
-
Ignitability: Does it have a low flash point or is it prone to spontaneous combustion? This is unlikely for this solid compound.
-
Corrosivity: Is it highly acidic or basic (pH ≤ 2 or ≥ 12.5)?[14] This is unlikely.
-
Reactivity: Is it unstable, explosive, or does it react violently with water? This is unlikely based on the known chemistry of the scaffold.
-
Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment? Yes. Due to its biological activity and the hazards identified in related compounds, it must be presumed to meet the criteria for toxicity.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling the waste from the point of generation to the point of collection.
Step 1: Immediate Handling and PPE
All handling of the compound, including weighing, transfers, and the preparation of waste containers, must be performed inside a certified chemical fume hood. Always wear the appropriate PPE as specified in the table above.
Step 2: Waste Segregation and Container Selection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[16][17]
-
Designate a Waste Stream: Establish a dedicated waste container for "Nitrogen-Containing Heterocyclic Compounds" or a similar specific designation. Do not mix this waste with halogenated solvents, strong acids/bases, or oxidizers.
-
Select an Appropriate Container:
-
For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.[14] The container must be clean, in good condition, and compatible with the chemical.[12][18] For contaminated sharps (needles, razor blades), use a designated sharps container.
-
For Liquid Waste (e.g., solutions in organic solvents): Use a sturdy, chemically resistant container, preferably plastic, with a secure, leak-proof lid.[12][14] Do not use Schott bottles for waste.[16]
-
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin to prevent the spread of material in case of a leak or spill.[12][17]
Step 3: Hazardous Waste Labeling
Proper labeling is a critical safety and compliance requirement.[14][18] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels.
-
Attach the Label: Affix the hazardous waste label to the container before adding the first drop of waste.
-
Complete the Label:
-
Clearly write the words "HAZARDOUS WASTE ".[18]
-
List all chemical constituents by their full name (no formulas or abbreviations).[18] For example: "Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate" and "Methanol".
-
Provide an accurate percentage or concentration of each component.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[14][18][19]
-
Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[14][18] Do not leave a funnel in the container.[18]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[20]
-
Inspect Regularly: Weekly inspections of the SAA are recommended to check for leaks, container degradation, or improper labeling.[18]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is 90% full, submit a chemical waste pickup request to your institution's EHS department.[18]
-
Documentation: Ensure all paperwork required by EHS is completed accurately. This creates a chain of custody for the waste from your lab to the final disposal facility.
Emergency Procedures: Spill Management
In the event of a small spill contained within the chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).
-
Collect Waste: Carefully sweep up the absorbed material and place it in a sealed, labeled bag or container.[7] This spill cleanup debris is also considered hazardous waste and must be disposed of accordingly.
-
Decontaminate: Clean the spill area thoroughly.
For large spills or spills outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency response or EHS department immediately.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate.
Sources
- 1. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.ca [fishersci.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.fi [fishersci.fi]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acs.org [acs.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. EPA Hazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. research.columbia.edu [research.columbia.edu]
- 19. epa.gov [epa.gov]
- 20. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
